molecular formula C10H20NO2- B1215925 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine CAS No. 95407-69-5

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Cat. No.: B1215925
CAS No.: 95407-69-5
M. Wt: 186.27 g/mol
InChI Key: BGXWUNHAMWRFOR-UHFFFAOYSA-N
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Description

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .

Mechanism of Action

Target of Action

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as 4-Methoxy-TEMPO, is an aminoxyl free radical . It is commonly employed for the oxidation reaction of alcohols, both primary and secondary . Therefore, the primary targets of this compound are alcohols that undergo oxidation reactions.

Mode of Action

The compound interacts with its targets (alcohols) through an oxidation reaction . This interaction results in the conversion of the alcohol to a carbonyl compound .

Result of Action

The molecular effect of the action of this compound is the transformation of alcohols into carbonyl compounds . The cellular effects would depend on the specific role of these alcohols and the resulting carbonyl compounds in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, the compound has been reported to have a pH of 8.2 in a 20 g/l solution in water at 20 °C . This suggests that the compound might be more stable and effective in slightly alkaline conditions.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine plays a significant role in biochemical reactions, primarily due to its ability to act as a stable free radical. This compound interacts with various enzymes and proteins, facilitating oxidation reactions. For instance, it is known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones . The interaction between this compound and these biomolecules is typically characterized by the transfer of electrons, which is a key aspect of its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an oxidizing agent, it can modulate the redox state of cells, thereby affecting various signaling pathways that are sensitive to oxidative stress . Additionally, this compound has been shown to impact gene expression by altering the activity of transcription factors that respond to changes in the cellular redox environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the oxidation of substrates via electron transfer. This compound can bind to specific sites on enzymes and proteins, facilitating the transfer of electrons and promoting oxidation reactions . Additionally, this compound can inhibit or activate enzymes by modifying their redox state, which in turn affects their catalytic activity and overall function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate oxidative stress and related cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate oxidative stress without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative damage to tissues and organs. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. This compound interacts with enzymes such as oxidases and dehydrogenases, facilitating the transfer of electrons and promoting the oxidation of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of this compound can be influenced by its subcellular distribution, as different cellular environments may affect its redox potential and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .

Scientific Research Applications

Organic Synthesis

4-Methoxy-TEMPO serves as an effective catalyst in oxidation reactions. Its applications include:

  • Oxidation of Alcohols : It catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones. This reaction is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reaction TypeSubstratesProductsReference
Alcohol OxidationPrimary and Secondary AlcoholsAldehydes and Ketones
Aerobic Oxidative SynthesisBenzoxazoles/BenzothiazolesVarious Organic Compounds

Biochemical Research

In biochemical contexts, 4-methoxy-TEMPO is employed to study free radicals and their biological effects:

  • Antioxidant Studies : It has been investigated for its potential to mitigate oxidative stress by scavenging free radicals. This property is crucial in understanding cellular oxidative damage and developing antioxidant therapies .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression by modulating the redox state within cells. This modulation can affect various biological processes sensitive to oxidative stress.

Medicinal Chemistry

Research has explored the potential therapeutic applications of 4-methoxy-TEMPO:

  • Antioxidant Potential : As an antioxidant, it may play a role in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .
  • Therapeutic Development : Investigations are ongoing into its use as a protective agent in conditions characterized by oxidative stress .

Industrial Applications

4-Methoxy-TEMPO finds utility in industrial processes:

  • Polymer Stabilization : It is used as a stabilizer in polymer production due to its ability to inhibit free radical polymerization processes. This application is critical in producing durable materials for various industries .

Case Study 1: Antioxidant Efficacy

A study demonstrated that 4-methoxy-TEMPO effectively reduced lipid peroxidation in cellular models exposed to oxidative stress. The compound showed significant protective effects against radiation-induced cellular damage, highlighting its potential in therapeutic applications for conditions related to oxidative stress .

Case Study 2: Organic Synthesis Innovation

Research published in Angewandte Chemie illustrated the efficient use of 4-methoxy-TEMPO as a catalyst for aerobic oxidation reactions leading to the synthesis of complex organic molecules such as benzoxazoles. This study emphasized the compound's versatility and effectiveness in facilitating organic transformations under mild conditions .

Biological Activity

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine (commonly referred to as "4-MO") is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

4-MO is characterized by its unique structure that contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C10_{10}H19_{19}NO
  • CAS Number : 95407-69-5

Antioxidant Activity

4-MO exhibits significant antioxidant properties. It functions by scavenging free radicals, which are known to contribute to oxidative stress and various diseases. The antioxidant activity of 4-MO has been quantified using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

These results indicate that 4-MO is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has demonstrated that 4-MO possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that 4-MO may serve as a potential lead compound for developing new antimicrobial agents.

The biological activities of 4-MO can be attributed to its ability to interact with cellular components:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the protective effects of 4-MO on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Results showed that pre-treatment with 4-MO significantly reduced cell death and increased cell viability by approximately 45%.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another investigation focused on the efficacy of 4-MO against biofilm-forming bacteria. The results indicated that at sub-inhibitory concentrations, 4-MO reduced biofilm formation by up to 70% in Staphylococcus aureus.

Pharmacokinetics

The pharmacokinetic profile of 4-MO suggests good bioavailability due to its moderate lipophilicity. Studies indicate that it is rapidly absorbed after oral administration and exhibits a half-life conducive for therapeutic use.

Properties

IUPAC Name

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWUNHAMWRFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915010
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95407-69-5
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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